molecular formula C11H12ClNO2 B2734720 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one CAS No. 883279-89-8

5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one

Cat. No. B2734720
CAS RN: 883279-89-8
M. Wt: 225.67
InChI Key: QOXCKEIADDDMBO-UHFFFAOYSA-N
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Description

Benzoxazoles are a class of compounds that contain a benzene-fused oxazole ring. The oxazole ring is a five-membered ring containing two heteroatoms, one oxygen and one nitrogen . Benzoxazoles are found in various natural products and are used in drug and agrochemical discovery programs, as well as for a variety of other purposes .


Synthesis Analysis

Benzoxazole derivatives can be synthesized from 2-(benzo[d]oxazol-2-yl) aniline . The compounds are purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of benzoxazoles consists of a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring with two heteroatoms, one oxygen and one nitrogen .


Chemical Reactions Analysis

Benzoxazoles can undergo a variety of chemical reactions. For example, they can be synthesized via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazoles can vary depending on the specific compound. In general, they are known to have a high boiling point and a moderate log octanol-water partition coefficient .

Scientific Research Applications

Antioxidant Activity

5-Chloro-3-isobutylbenzo[d]oxazol-2(3H)-one derivatives have been found to display a wide range of pharmacological properties, including antioxidant activity . Antioxidants are considered as potential drugs because of their ability to delay or prevent cellular oxidation in diseases. The antioxidant capacity of these compounds was determined by the 2,2-diphenyl-2-picrylhydrazyl hydrate (DPPH) and 2,2-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals scavenging assays .

Antitumor Activity

Some 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, which are structurally similar to 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one, have been synthesized as antitumor agents . These compounds exhibited moderate to high inhibitory activities against HepG2, SK-OV-3, NCI-H460 and BEL-7404 tumor cell lines .

Neurodegenerative Diseases

The damages by free radicals are involved in the pathogenicity of numerous disorders such as Alzheimer’s and other neuro-degenerative diseases . As 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one derivatives have antioxidant properties, they could potentially be used in the treatment of these diseases .

Cardiovascular Diseases

Free radicals can cause damage to essential biomolecules (lipids, proteins, enzymes, DNA, etc.) in cells and tissues. The damages by free radicals are involved in the pathogenicity of numerous disorders such as cardiovascular diseases . Therefore, the antioxidant properties of 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one derivatives could potentially be beneficial in the treatment of these diseases .

Autoimmune Diseases

The damages by free radicals are involved in the pathogenicity of numerous disorders such as autoimmune diseases . Therefore, the antioxidant properties of 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one derivatives could potentially be beneficial in the treatment of these diseases .

Diabetes

The damages by free radicals are involved in the pathogenicity of numerous disorders such as diabetes . Therefore, the antioxidant properties of 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one derivatives could potentially be beneficial in the treatment of this disease .

Future Directions

The future directions in the study of benzoxazoles are likely to involve the synthesis of new derivatives with improved pharmacological properties. There is also interest in exploring their potential applications in various fields such as pharmaceuticals and agrochemicals .

properties

IUPAC Name

5-chloro-3-(2-methylpropyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7(2)6-13-9-5-8(12)3-4-10(9)15-11(13)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXCKEIADDDMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one

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